molecular formula C23H27N3O4 B2640185 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide CAS No. 953138-68-6

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide

Cat. No. B2640185
M. Wt: 409.486
InChI Key: WTVMWXKFWWUYGP-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-C(O)-N(R’)-C(O)-R’'. Oxalamides are used in a variety of applications, including as intermediates in pharmaceutical synthesis .


Molecular Structure Analysis

The compound contains a benzylpiperidin-4-ylmethyl group, an oxalamide group, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group . These groups could potentially influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

As an oxalamide derivative, this compound might undergo reactions typical of carboxamides, such as hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar oxalamide group could influence its solubility in polar solvents .

Scientific Research Applications

Chemical Synthesis and Antibacterial Agents

Research has focused on the synthesis of compounds with structures related to N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide, exploring their potential as antibacterial agents. For example, a study investigated the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety, demonstrating potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016). Similarly, novel sulfonamides with benzodioxane and acetamide moieties were synthesized and exhibited substantial enzyme inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (Abbasi et al., 2019).

Enzyme Inhibitory Potential

Another area of research focuses on the enzyme inhibitory potential of related compounds. For instance, derivatives of N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamides were synthesized and found to be good inhibitors of the lipoxygenase enzyme but moderate inhibitors of acetylcholinesterase and α-glucosidase; compounds were also evaluated for antibacterial activity (Irshad et al., 2016).

Antimicrobial and Antioxidant Activities

The synthesis of novel isoxazole derivatives of 4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoic acid, bearing pharmacophores like benzodioxane, has been explored for antimicrobial and antioxidant activities. Molecular docking of these structures with protein Sortase A identified some compounds as potentially antimicrobial agents, with four products demonstrating strong antioxidant activity (Pothuri et al., 2020).

Anticancer Agents

Research also delves into the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U, 7), a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase with significant activity against certain carcinomas, demonstrating the potential of related compounds as anticancer agents (Grivsky et al., 1980).

Future Directions

The potential applications of this compound would depend on its biological activity. It could be of interest in medicinal chemistry if it shows promising activity against a relevant biological target .

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c27-22(23(28)25-19-6-7-20-21(14-19)30-13-12-29-20)24-15-17-8-10-26(11-9-17)16-18-4-2-1-3-5-18/h1-7,14,17H,8-13,15-16H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVMWXKFWWUYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide

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